N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: is a synthetic organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes an allyl group, a benzoylamino moiety, and a thieno[2,3-b]pyridine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenes and β-ketoesters under acidic or basic conditions.
Introduction of the Benzoylamino Group: This step involves the acylation of the amino group on the thieno[2,3-b]pyridine core using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoylamino moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group, where halides or other nucleophiles can replace the allyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the thieno[2,3-b]pyridine core is particularly interesting due to its known interactions with various biological targets.
Industry
In the industrial sector, this compound could be explored for its potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thieno[2,3-b]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds like 4-arylthieno[2,3-b]pyridine-2-carboxamides have been studied for their antiplasmodial activities.
Benzoylamino Derivatives: Compounds with benzoylamino groups are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity
Properties
IUPAC Name |
3-benzamido-4,6-dimethyl-N-prop-2-enylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-10-21-19(25)17-16(23-18(24)14-8-6-5-7-9-14)15-12(2)11-13(3)22-20(15)26-17/h4-9,11H,1,10H2,2-3H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDIPTAEBWTPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC=C)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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